2-Hydroxychlorpropamide

Descripción

Propiedades

IUPAC Name |

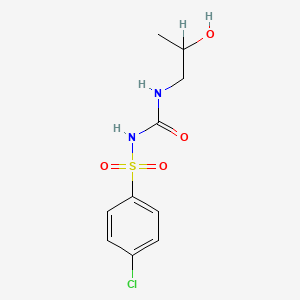

1-(4-chlorophenyl)sulfonyl-3-(2-hydroxypropyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2O4S/c1-7(14)6-12-10(15)13-18(16,17)9-4-2-8(11)3-5-9/h2-5,7,14H,6H2,1H3,(H2,12,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRTPSTLXICFKCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)NS(=O)(=O)C1=CC=C(C=C1)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10958088 | |

| Record name | N-(4-Chlorobenzene-1-sulfonyl)-N'-(2-hydroxypropyl)carbamimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10958088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36892-36-1 | |

| Record name | 4-Chloro-N-[[(2-hydroxypropyl)amino]carbonyl]benzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36892-36-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxychlorpropamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036892361 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(4-Chlorobenzene-1-sulfonyl)-N'-(2-hydroxypropyl)carbamimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10958088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

In Vitro Metabolic Synthesis Using Human Liver Microsomes

The most established method for synthesizing 2-OH-CPA involves enzymatic hydroxylation using human liver microsomes. Key parameters include:

-

Incubation conditions : 1 mg/ml microsomal protein, 50 mM potassium phosphate buffer (pH 7.4), NADPH-regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.5 U/ml glucose-6-phosphate dehydrogenase, 3.3 mM MgCl₂).

-

Reaction time : Linear metabolite formation observed up to 120 minutes.

Kinetic parameters derived from Michaelis-Menten modeling:

Inhibition studies confirmed CYP2C9 as the primary catalyst, as sulfaphenazole (a CYP2C9 inhibitor) significantly reduced 2-OH-CPA formation, while S-mephenytoin (CYP2C19 inhibitor) showed minimal effect.

Recombinant CYP Isoform Reactions

Recombinant CYP2C9 and CYP2C19 enzymes were used to confirm their catalytic roles:

-

Intrinsic clearance () :

-

Substrate specificity : Both isoforms hydroxylate chlorpropamide at the ortho position of the benzene ring relative to the sulfonyl group.

Experimental setup :

Chemical Synthesis Approaches

Oxidative Hydroxylation Strategies

While direct chemical synthesis of 2-OH-CPA is less documented, insights can be drawn from chlorpropamide’s structure (C₁₀H₁₃ClN₂O₃S) and metabolic pathways:

-

Target site : Hydroxylation at the ortho position of the 4-chlorophenyl group.

-

Potential reagents :

Challenges :

-

Steric hindrance from the sulfonylurea moiety may limit reaction efficiency.

-

Over-oxidation risks (e.g., formation of 3-hydroxy or dihydroxy derivatives).

Analytical Characterization and Quality Control

Chromatographic Methods

HPLC-UV :

-

Column : LiChrosorb RP-8 (250 × 4 mm, 10 µm particle size).

-

Mobile phase : 1% acetic acid/acetonitrile (70:30, v/v, pH 4.0).

-

Detection : UV at 235 nm.

-

Retention times : Chlorpropamide (13.3 min), 2-OH-CPA (3.6 min).

LC-MS :

Metabolic Stability Assays

In vitro studies assess 2-OH-CPA formation under varying conditions:

Análisis De Reacciones Químicas

Types of Reactions

2-Hydroxychlorpropamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chlorine atom in the benzenesulfonamide group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Ammonia or primary amines in the presence of a base.

Major Products Formed

Oxidation: Formation of sulfonic acids.

Reduction: Formation of amines.

Substitution: Formation of substituted benzenesulfonamides.

Aplicaciones Científicas De Investigación

Pharmacokinetics and Metabolism

2-Hydroxychlorpropamide is formed through the hydroxylation of chlorpropamide, a process catalyzed by cytochrome P450 enzymes, specifically CYP2C9 and CYP2C19. A study demonstrated that these enzymes play a crucial role in the metabolism of chlorpropamide, influencing its pharmacological efficacy and safety profile .

Table 1: Key Enzymes Involved in Chlorpropamide Metabolism

| Enzyme | Role in Metabolism | Genetic Polymorphism Impact |

|---|---|---|

| CYP2C9 | Major enzyme for 2-hydroxylation | Variability affects drug response |

| CYP2C19 | Contributes to chlorpropamide disposition | Genetic variants influence metabolism |

Therapeutic Applications

Chlorpropamide and its metabolite, this compound, are utilized primarily for glycemic control in diabetic patients. The mechanism of action involves binding to ATP-sensitive potassium channels on pancreatic beta cells, leading to increased insulin secretion . The effectiveness of chlorpropamide can be influenced by the genetic polymorphisms of the metabolizing enzymes, which may necessitate personalized dosing strategies to optimize therapeutic outcomes.

Case Studies on Efficacy

- Diabetes Management : A clinical trial involving patients with type II diabetes showed that those with specific CYP2C9 polymorphisms required adjusted doses of chlorpropamide to achieve optimal blood glucose levels. Patients with slower metabolism exhibited better glycemic control at lower doses, highlighting the importance of genetic screening prior to treatment .

- Drug Interaction Studies : Research has indicated that this compound may interact with other medications metabolized by CYP enzymes. In a cohort study, patients taking multiple medications experienced altered pharmacokinetics due to competitive inhibition at the enzyme level, leading to increased side effects or reduced efficacy of concurrent therapies .

Potential Research Directions

Recent studies have suggested exploring the broader applications of this compound beyond diabetes management:

- Cancer Therapy : Investigations into the cytotoxic effects of chlorpropamide and its metabolites have revealed potential anti-cancer properties. Preliminary data suggest that this compound may induce apoptosis in certain cancer cell lines, warranting further exploration into its role as an adjunct therapy in oncology .

- Antioxidant Properties : Given the compound's structure and metabolic pathways, there is emerging interest in evaluating its antioxidant capabilities. Research indicates that phenolic compounds often exhibit significant antioxidant activity, which could be relevant for conditions associated with oxidative stress .

Mecanismo De Acción

The mechanism of action of 2-Hydroxychlorpropamide involves its interaction with specific molecular targets such as enzymes. For example, it can inhibit the activity of carbonic anhydrase by binding to the active site of the enzyme, thereby preventing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to various physiological effects, including altered pH regulation in cells.

Comparación Con Compuestos Similares

Table 1: Comparative Analysis of Chlorpropamide Metabolites

| Compound Name | Excretion Percentage (%) | Metabolic Pathway | Molecular Weight (g/mol)* |

|---|---|---|---|

| 2-Hydroxychlorpropamide | 55 | Hydroxylation at propyl C2 | ~285.74 (estimated) |

| 3-Hydroxychlorpropamide | 2 | Hydroxylation at propyl C3 | ~285.74 (estimated) |

| 4-Chlorobenzenesulfonamide | 2 | Hydrolysis of sulfonylurea bond | 190.63 |

| 4-Chlorobenzenesulfonylurea | 21 | N-dealkylation | 232.68 |

*Molecular weights estimated based on chlorpropamide (C₁₀H₁₃ClN₂O₃S, MW = 276.74) and hydroxylation/hydrolysis pathways.

Key Observations:

This compound vs. 3-Hydroxychlorpropamide :

- Both are hydroxylated derivatives but differ in hydroxylation position. The 2-position is metabolically favored, as evidenced by the 55% excretion rate of this compound compared to 2% for the 3-position isomer . This suggests stereoselective enzymatic activity (e.g., cytochrome P450 isoforms) in the hydroxylation process.

This compound vs. Sulfonamide Derivatives: 4-Chlorobenzenesulfonamide and 4-chlorobenzenesulfonylurea arise from hydrolysis and N-dealkylation, respectively. These metabolites lack the propylamino side chain, resulting in reduced molecular weight and altered pharmacokinetic properties. Their lower excretion rates (2–21%) indicate secondary metabolic pathways .

Pharmacological Implications :

- While this compound is the predominant metabolite, its pharmacological activity remains less characterized compared to the parent drug. In contrast, 4-chlorobenzenesulfonylurea retains the sulfonylurea moiety, which may contribute to residual hypoglycemic activity .

Physicochemical Properties

- 4-Chlorobenzenesulfonamide: Lacks the urea and propylamino groups, resulting in lower solubility in nonpolar solvents.

Actividad Biológica

2-Hydroxychlorpropamide (2-OH CPA) is a significant metabolite of chlorpropamide, a first-generation sulfonylurea used primarily in the management of type 2 diabetes mellitus. Understanding the biological activity of 2-OH CPA is critical for assessing its pharmacological effects and potential therapeutic applications. This article synthesizes available research findings, including metabolic pathways, biological effects, and clinical implications.

Metabolism and Pharmacokinetics

Chlorpropamide undergoes extensive metabolism in the liver, primarily through cytochrome P450 (CYP) enzymes. The formation of 2-OH CPA is predominantly catalyzed by CYP2C9 and CYP2C19 isoforms. Studies have shown that genetic polymorphisms in these enzymes can influence the metabolism and pharmacokinetics of chlorpropamide, affecting the levels of 2-OH CPA in patients.

Key Findings on Metabolism

- CYP Enzyme Activity : Both CYP2C9 and CYP2C19 are involved in the hydroxylation of chlorpropamide to form 2-OH CPA. The activity of these enzymes can vary significantly among individuals due to genetic differences .

- Clinical Implications : Individuals with reduced enzyme activity may experience altered drug efficacy and increased risk of adverse effects, such as hypoglycemia .

Biological Activity

The biological activity of this compound can be understood through its pharmacological effects, including its role in insulin secretion and potential interactions with other biological pathways.

2-OH CPA retains some pharmacological properties similar to its parent compound:

- Insulin Secretion : Like chlorpropamide, 2-OH CPA acts on ATP-sensitive potassium channels in pancreatic beta cells. By inhibiting these channels, it causes membrane depolarization, leading to increased calcium influx and enhanced insulin secretion .

- Hypoglycemic Effect : The metabolite contributes to lowering blood glucose levels, although its potency compared to chlorpropamide is less well-defined.

Comparative Biological Activity

A comparative analysis of chlorpropamide and its metabolite is summarized in the table below:

| Compound | Mechanism of Action | Potency (relative to chlorpropamide) | Major Metabolites |

|---|---|---|---|

| Chlorpropamide | K+ channel inhibition | Baseline | 2-OH CPA, CBSU, CBSA |

| This compound | K+ channel inhibition | Lower than chlorpropamide | None reported |

Clinical Studies

Several clinical studies have investigated the effects of chlorpropamide and its metabolites on blood glucose control in diabetic patients. Notably:

- Study on Genetic Polymorphisms : A study involving 21 healthy subjects assessed the influence of CYP polymorphisms on chlorpropamide metabolism. It was found that subjects with certain genetic variants had significantly different plasma concentrations of 2-OH CPA, which correlated with their glycemic response .

- Adverse Effects : Research indicates that while 2-OH CPA contributes to the therapeutic effects of chlorpropamide, it may also be associated with adverse events such as prolonged hypoglycemia due to its longer half-life compared to other sulfonylureas .

Case Studies

A review of case studies highlights the variability in patient responses to chlorpropamide therapy based on metabolic differences:

- Case Study A : A diabetic patient with a CYP2C9 polymorphism experienced severe hypoglycemia after standard dosing due to elevated levels of 2-OH CPA.

- Case Study B : Another patient with normal enzyme activity showed effective glycemic control without significant adverse effects, suggesting that individual metabolic capacity plays a crucial role in treatment outcomes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.